molecular formula C10H12FNO2 B1668470 4-Amino-3-(4-fluorophenyl)butanoic acid CAS No. 52237-19-1

4-Amino-3-(4-fluorophenyl)butanoic acid

Cat. No. B1668470
CAS RN: 52237-19-1
M. Wt: 197.21 g/mol
InChI Key: QWHXHLDNSXLAPX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(4-fluorophenyl)butanoic acid is a prodrug that is hydrolyzed in vivo to 4-amino-3-(4-fluorophenyl)butyric acid . It is an intermediate in the synthesis of carbamic acid esters, which are used as pharmaceuticals and research reagents .


Synthesis Analysis

A novel synthesis of ®-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluoro phenyl) butanoic acid, which is a key starting material in the synthesis of sitagliptin has been developed . This synthesis uses commercially available starting materials featuring a stereoselective catalytic asymmetric reduction and stereoselective Hoffmann rearrangement for the installation of chiral β-amino center present in sitagliptin .


Molecular Structure Analysis

The molecular formula of this compound is C10H12FNO2 . The InChI code is 1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) .


Chemical Reactions Analysis

This compound is a prodrug that is hydrolyzed in vivo to 4-amino-3-(4-fluorophenyl)butyric acid . It is an intermediate in the synthesis of carbamic acid esters .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 197.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 197.08520679 g/mol .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

4-Amino-3-(4-fluorophenyl)butanoic acid, a key intermediate in pharmaceutical synthesis, is used in the production of various compounds. For example, it is pivotal in synthesizing new thymidylate synthesis inhibitors, offering potential in cancer treatment (Yuan Guo-qing, 2013). It also contributes to the development of anticonvulsants, highlighting its role in neurological pharmaceuticals (J. Kaplan et al., 1980).

Radiotracer Development

In the field of neuroimaging, derivatives of this compound are synthesized for studying the GABAB receptor in the mouse brain. These compounds are potential PET radiotracers, expanding the possibilities in neuroscientific research (R. Naik et al., 2018).

Fluorescent D-amino Acids Development

The synthesis of fluorescent D-amino acids utilizing this compound derivatives shows potential in biochemistry. These amino acids, with specific fluorescence properties, can be incorporated into peptide sequences for various research applications (Jyotirmoy Maity et al., 2015).

Molecular Structure and Spectroscopy Studies

The molecular structure, vibrational, and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, belonging to the class of β-amino acids, have been studied using DFT and spectroscopy. This research aids in understanding the fundamental properties of such compounds (L. Pallavi & J. Tonannavar, 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

As an intermediate in the synthesis of carbamic acid esters, which are used as pharmaceuticals and research reagents , 4-Amino-3-(4-fluorophenyl)butanoic acid has potential applications in the development of new drugs and research tools.

properties

IUPAC Name

4-amino-3-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHXHLDNSXLAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966612
Record name 4-Fluorophenibut
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52237-19-1
Record name Cgp 11130
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052237191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorophenibut
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROPHENIBUT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DAU7M5P3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-(4-fluorophenyl)butanoic acid
Reactant of Route 2
4-Amino-3-(4-fluorophenyl)butanoic acid
Reactant of Route 3
4-Amino-3-(4-fluorophenyl)butanoic acid
Reactant of Route 4
4-Amino-3-(4-fluorophenyl)butanoic acid
Reactant of Route 5
4-Amino-3-(4-fluorophenyl)butanoic acid
Reactant of Route 6
4-Amino-3-(4-fluorophenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.